Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate
Overview
Description
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives like Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate often involves complex chemical reactions. For instance, one method involves the addition of hydrazine hydrate to phthalic anhydride to yield an intermediate, followed by a dehydration reaction to form phthalhydrazide . Another method involves stirring Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate with dioxane and aqueous dimethylamine, heating at 70°C for 4 hours, and then precipitating the product by adding HCl solution in EtOAc .Molecular Structure Analysis
The molecular structure of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate can be represented by the SMILES string FC1=CC2=C (C=C1)C=C (C (OCC)=O)N2 . This indicates that the molecule contains a fluorine atom attached to the 6th carbon of the indole ring, a hydroxy group attached to the 1st carbon, and a methyl group attached to the 2nd carbon .Chemical Reactions Analysis
Indole derivatives, including Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate, can undergo various chemical reactions. For example, they can participate in nucleophilic addition reactions, dehydration reactions, and more . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. Specifically, compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The presence of the indole nucleus contributes to high-affinity binding to multiple receptors, which is crucial for developing new therapeutic agents.
Anti-inflammatory Activity
The indole scaffold is found in many synthetic drug molecules that demonstrate anti-inflammatory effects. The structural complexity of indole derivatives allows them to interact with various biological pathways, potentially reducing inflammation in clinical settings .
Anticancer Activity
Indole derivatives are increasingly being recognized for their potential in cancer treatment. They can act on different pathways to inhibit the growth of cancer cells, making them valuable candidates for anticancer drugs . The ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate, with its unique structure, may be explored for such applications.
Antimicrobial Activity
The antimicrobial activity of indole derivatives is well-documented. These compounds can be effective against a broad spectrum of microorganisms, including bacteria and fungi, which is essential for developing new antibiotics .
Antitubercular Activity
Tuberculosis remains a major global health challenge, and indole derivatives have shown promise as antitubercular agents. Their ability to target the bacteria causing tuberculosis could lead to the development of novel treatments .
Antidiabetic Activity
Indole derivatives have been studied for their antidiabetic properties. They may influence insulin secretion or insulin sensitivity, providing a new approach to managing diabetes .
Antimalarial Activity
Malaria is a life-threatening disease caused by Plasmodium parasites. Indole derivatives have antimalarial activity, offering a potential pathway for creating new antimalarial drugs .
Anticholinesterase Activity
Indole derivatives can also serve as anticholinesterase agents, which are used to treat diseases like Alzheimer’s. They work by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine .
Future Directions
The future directions for research on Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years , and it is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have inhibitory activity against certain viruses .
properties
IUPAC Name |
ethyl 6-fluoro-1-hydroxy-2-methylindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-3-17-12(15)11-7(2)14(16)10-6-8(13)4-5-9(10)11/h4-6,16H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBPRBZNIBWUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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